(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
Description
(E)-N-(6-Bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a bromo group at position 6 and a methyl group at position 2. The (E)-configuration of the imine bond in the thiazol-2(3H)-ylidene moiety distinguishes it from stereoisomeric forms.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHFDCRZWKHDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 494.4 g/mol. The compound features a thiazole ring substituted with a bromine atom and a methyl group, alongside a piperidine sulfonamide moiety, which is crucial for its biological activity .
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular, the compound's interaction with the Bcl-2 protein has been studied, revealing that it can inhibit cell proliferation through hydrophobic interactions and hydrogen bonding .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A-431 | <10 | |
| Similar Benzothiazole Derivative | Jurkat | <5 | |
| Doxorubicin (Standard) | A-431 | 0.5 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have shown that benzothiazole derivatives possess significant antibacterial activity against various pathogens. The presence of electron-donating groups on the benzothiazole ring enhances their antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Benzothiazole Derivative A | S. aureus | 18 | |
| Benzothiazole Derivative B | P. aeruginosa | 20 |
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways that regulate cell survival and apoptosis.
- Gene Expression Alteration : The compound can affect the expression of genes associated with tumor progression and resistance to therapy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole moiety and the piperidine sulfonamide group significantly impact the biological activity of the compound. Substituents such as halogens or electron-donating groups enhance potency against cancer cells and pathogens.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution on Thiazole | Increased cytotoxicity |
| Methyl Group on Thiazole | Enhanced antimicrobial activity |
| Piperidine Sulfonamide Moiety | Critical for enzyme inhibition |
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds within this class. For example, a study synthesized various benzothiazole derivatives and tested their activity against different cancer cell lines, revealing promising results for those with specific substitutions on the thiazole ring . Another investigation highlighted the antibacterial properties of these compounds, demonstrating their effectiveness comparable to standard antibiotics like norfloxacin .
Scientific Research Applications
Chemical Structure and Synthesis
The compound can be synthesized through several methods involving organic reactions that incorporate thiazole derivatives and sulfonylated piperidines. The following outlines the general synthetic routes:
- Formation of the Benzamide Core : The initial step involves the preparation of the benzamide structure by reacting appropriate amine and acid derivatives.
- Introduction of the Thiazole Moiety : This is achieved through cyclization reactions involving 2-aminobenzenethiol and suitable aldehydes or ketones under acidic conditions.
- Incorporation of the Piperidine Sulfonyl Group : The sulfonyl group is introduced via sulfonation reactions with piperidine derivatives.
The synthesis process emphasizes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Research indicates that (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide exhibits various biological properties:
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against several microbial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
In vitro studies have highlighted the compound's cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). The mechanism of action appears to involve apoptosis induction and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease models .
Potential Applications
Given its biological activities, this compound holds promise in several applications:
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compound for developing new antimicrobial and anticancer drugs. |
| Material Science | Investigated for its properties in polymer science due to its unique chemical structure. |
| Biochemical Research | Useful in studying cellular mechanisms related to apoptosis and inflammation. |
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds within the benzothiazole class:
- A study on substituted benzothiazole derivatives demonstrated significant anticancer activity against MCF-7 cells, with IC50 values comparable to established chemotherapeutics .
- Another investigation focused on the molecular docking of thiazole derivatives with protein targets relevant to cancer therapy, showcasing their binding affinity and potential therapeutic effects .
Comparison with Similar Compounds
Halogen and Alkyl Substituents
- Compound 11 (N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide) : Lacks the 3-methyl group present in the target compound, instead featuring a 6-bromo substitution. Synthesized via a coupling reaction in THF with a 55% yield .
- Compound 12a (N-(6-(3-methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide) : Replaces the bromo group with a 3-methoxyphenyl moiety via Suzuki coupling (53% yield), demonstrating the versatility of introducing aryl groups at position 6 .
- (Z)-N-(6-Bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide : Differs in stereochemistry (Z-configuration) and substituent size (3-ethyl vs. 3-methyl), which may alter steric interactions and solubility .
Electronic and Steric Effects
Bromine at position 6 may engage in halogen bonding, whereas methoxy or aryl groups (as in 12a/12b) could enhance π-π stacking .
Sulfonamide Modifications
- 4-(Piperidin-1-ylsulfonyl) vs. 4-(Dimethylsulfamoyl) :
- The target compound’s piperidine sulfonamide (logP ~3.5 estimated) is more lipophilic than dimethylsulfamoyl analogs (e.g., N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide, ), which may improve membrane permeability but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
